9-chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one
CAS No.: 1564917-63-0
Cat. No.: VC11620419
Molecular Formula: C11H12ClNO2
Molecular Weight: 225.67 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1564917-63-0 |
---|---|
Molecular Formula | C11H12ClNO2 |
Molecular Weight | 225.67 g/mol |
IUPAC Name | 9-chloro-2,2-dimethyl-3,5-dihydro-1,5-benzoxazepin-4-one |
Standard InChI | InChI=1S/C11H12ClNO2/c1-11(2)6-9(14)13-8-5-3-4-7(12)10(8)15-11/h3-5H,6H2,1-2H3,(H,13,14) |
Standard InChI Key | ZYKWUQYVHZRNID-UHFFFAOYSA-N |
Canonical SMILES | CC1(CC(=O)NC2=C(O1)C(=CC=C2)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
9-Chloro-2,2-dimethyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-4-one features a seven-membered oxazepine ring fused to a benzene moiety. Key substituents include:
-
Chlorine at position 9 of the aromatic ring, enhancing electrophilic reactivity and lipophilicity.
-
Two methyl groups at position 2, contributing to steric bulk and modulating ring conformation.
-
Ketone functionality at position 4, introducing hydrogen-bonding capabilities and electronic polarization.
The molecular formula is C₁₂H₁₄ClNO₂, with a calculated molecular weight of 251.70 g/mol. Comparative analysis with related benzoxazepines (Table 1) highlights its intermediate polarity and potential for blood-brain barrier penetration .
Table 1: Structural and Molecular Comparisons of Benzoxazepine Derivatives
Synthetic Methodologies
Chiral Pool and Cyclization Strategies
Synthesis of benzoxazepines frequently employs anthranilic acid derivatives coupled with α-haloacids, followed by intramolecular cyclization . For the target compound, a plausible route involves:
-
Coupling: Reacting 5-chloroanthranilic acid with 2-bromo-2-methylpropanoic acid to form an N-acylated intermediate.
-
Cyclization: Base-mediated intramolecular nucleophilic attack (e.g., K₂CO₃ in DMF) to form the oxazepine ring .
-
Oxidation: Introduction of the ketone at position 4 via Jones oxidation or analogous methods.
Notably, steric hindrance from the dimethyl groups may necessitate optimized reaction conditions to prevent side products like benzoxazinones .
Stereochemical Considerations
The dimethyl substituents at position 2 impose conformational constraints, favoring a boat-like oxazepine ring geometry. Computational modeling suggests this conformation enhances stability by minimizing allylic strain between the methyl groups and ketone .
Physicochemical Properties
Solubility and Partitioning
-
LogP: Estimated at 2.1 (using ChemAxon software), indicating moderate lipophilicity suitable for oral bioavailability.
-
Aqueous Solubility: Poor solubility in water (<0.1 mg/mL) due to the aromatic chloro and dimethyl groups; solubility enhancers (e.g., cyclodextrins) may be required for formulation .
Spectroscopic Characterization
-
IR Spectroscopy: Strong absorption at 1685 cm⁻¹ (C=O stretch), 750 cm⁻¹ (C-Cl), and 2960 cm⁻¹ (C-H aliphatic).
-
NMR:
Applications and Future Directions
Drug Development
The compound’s balanced lipophilicity and stereochemical rigidity position it as a candidate for central nervous system (CNS) therapeutics. Structural modifications, such as replacing chlorine with fluorine, could optimize pharmacokinetics.
Agricultural Chemistry
Benzoxazepines are explored as eco-friendly pesticides. The chloro and ketone functionalities may disrupt insect neurotransmitter systems, offering alternatives to neonicotinoids.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume